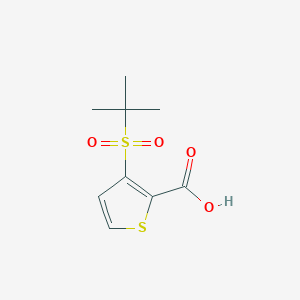![molecular formula C13H8Cl4 B1617779 1-chloro-4-[dichloro-(4-chlorophenyl)methyl]benzene CAS No. 7457-25-2](/img/structure/B1617779.png)
1-chloro-4-[dichloro-(4-chlorophenyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methane, bis(p-chlorophenyl)-dichloro- is a synthetic organic compound known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two p-chlorophenyl groups attached to a methane core, with two chlorine atoms also bonded to the central carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methane, bis(p-chlorophenyl)-dichloro- typically involves the reaction of p-chlorobenzene with chloromethane in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process can be summarized as follows:
- p-chlorobenzene and chloromethane.
Catalyst: Aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Conditions: Elevated temperature (around 100-150°C) and pressure.
Industrial Production Methods
In industrial settings, the production of methane, bis(p-chlorophenyl)-dichloro- is carried out in large-scale reactors with precise control over reaction conditions to ensure high yield and purity. The process involves continuous monitoring and optimization of temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
Methane, bis(p-chlorophenyl)-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products Formed
- p-chlorobenzoic acid. p-chlorophenylmethane. p-bromophenylmethane or p-iodophenylmethane.
Applications De Recherche Scientifique
Methane, bis(p-chlorophenyl)-dichloro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methane, bis(p-chlorophenyl)-dichloro- involves its interaction with specific molecular targets and pathways. It can modulate the activity of nuclear receptors, such as the orphan nuclear receptor Nurr1, leading to changes in gene expression and cellular responses. The compound’s effects on cellular signaling pathways, including those involved in apoptosis and inflammation, contribute to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-bis(p-chlorophenyl)-2,2-dichloroethane (DDD): A metabolite of DDT with similar structural features.
1,1-bis(p-chlorophenyl)-2,2,2-trichloroethane (DDT): A well-known pesticide with related chemical properties.
1,1-bis(p-chlorophenyl)-ethylene oxide: A likely metabolite with alkylating properties.
Uniqueness
Methane, bis(p-chlorophenyl)-dichloro- is unique due to its specific substitution pattern and the presence of two p-chlorophenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
7457-25-2 |
|---|---|
Formule moléculaire |
C13H8Cl4 |
Poids moléculaire |
306 g/mol |
Nom IUPAC |
1-chloro-4-[dichloro-(4-chlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H8Cl4/c14-11-5-1-9(2-6-11)13(16,17)10-3-7-12(15)8-4-10/h1-8H |
Clé InChI |
CYRZYVXEHUQRAE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(Cl)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(Cl)Cl)Cl |
Key on ui other cas no. |
7457-25-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one](/img/structure/B1617706.png)


![5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1617711.png)

![2-[(3-Bromo-4-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B1617716.png)

![2-Mercapto-3-phenyl-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one](/img/structure/B1617719.png)
